1,3-Dioxepane, 2-pentadecyl- 1,3-Dioxepane, 2-pentadecyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19626359
InChI: InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3
SMILES:
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol

1,3-Dioxepane, 2-pentadecyl-

CAS No.:

Cat. No.: VC19626359

Molecular Formula: C20H40O2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxepane, 2-pentadecyl- -

Specification

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
IUPAC Name 2-pentadecyl-1,3-dioxepane
Standard InChI InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3
Standard InChI Key QZZVQKZZBUCTHK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC1OCCCCO1

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a 1,3-dioxepane ring—a seven-membered cyclic ether containing two oxygen atoms at the 1- and 3-positions—and a pentadecyl (15-carbon) chain attached to the second carbon of the ring. Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC20H40O2\text{C}_{20}\text{H}_{40}\text{O}_2
Molecular Weight312.53 g/mol
IUPAC Name2-pentadecyl-1,3-dioxepane
InChI KeyQZZVQKZZBUCTHK-UHFFFAOYSA-N
CAS Registry Number41563-29-5

The extended alkyl chain enhances hydrophobicity, while the ether ring contributes to stability under neutral conditions . The compound’s three-dimensional conformation, as visualized via computational models, reveals a bent geometry due to steric interactions between the pentadecyl chain and the dioxepane ring.

Chemical Properties and Reactivity

Stability and Degradation

The dioxepane ring exhibits moderate stability under neutral and basic conditions but undergoes acid-catalyzed ring-opening. For instance, exposure to HCl\text{HCl} in aqueous ethanol leads to cleavage of the ether bonds, producing 1,3-propanediol and pentadecanal . The pentadecyl chain’s hydrophobicity also influences solubility, rendering the compound insoluble in polar solvents like water but soluble in hydrocarbons and chlorinated solvents.

Reactivity Patterns

  • Oxidation: The ether oxygen atoms are resistant to oxidation, but the alkyl chain may undergo partial oxidation at elevated temperatures, forming ketones or carboxylic acids.

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd\text{H}_2/\text{Pd}) could reduce the ether ring, though this is less common due to the stability of the C–O bonds.

  • Functionalization: The pentadecyl chain can participate in halogenation or sulfonation reactions, introducing functional groups for downstream applications .

Spectral Characterization

Mass spectrometry data from the NIST WebBook provides critical insights into the compound’s fragmentation patterns :

Mass-to-Charge Ratio (m/z)Fragment Ion
312Molecular ion (M+\text{M}^+)
297M+CH3\text{M}^+ - \text{CH}_3
85Dioxepane ring fragment

The base peak at m/z=85m/z = 85 corresponds to the dioxepane ring, while the loss of a methyl group (m/z=297m/z = 297) indicates cleavage of the pentadecyl chain. Infrared (IR) spectroscopy would reveal characteristic ether C–O stretching vibrations near 1100 cm1^{-1}, and nuclear magnetic resonance (NMR) would show distinct signals for the ring protons (δ 3.5–4.5 ppm) and alkyl chain (δ 1.2–1.6 ppm) .

Future Research Directions

  • Synthetic Optimization: Developing greener catalysts (e.g., enzymatic or ionic liquid-mediated systems) to improve sustainability.

  • Material Science Applications: Investigating its role in polymer plasticization or as a component in liquid crystals.

  • Biological Studies: Assessing toxicity profiles and biodegradability for environmental safety.

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